

Application Notes and Protocols: In Vitro Susceptibility Testing of Imipenem/Cilastatin

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Compound of Interest

Compound Name: *Imipenem and cilastatin sodium*

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These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to imipenem/cilastatin. The methods described adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

Imipenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis. [1][2] It is administered in combination with cilastatin, a renal dehydropeptidase inhibitor that prevents the degradation of imipenem in the kidneys, thereby increasing its urinary concentration and systemic availability.[1] Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring the emergence of resistance, and in the development of new antimicrobial agents.[3][4][5] The most common methods for in vitro susceptibility testing of imipenem/cilastatin are broth microdilution, disk diffusion, and gradient diffusion.[2][3][6][7]

Key Susceptibility Testing Methods

This document outlines the protocols for the following methods:

- **Broth Microdilution:** A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible

growth of a microorganism.[4][8]

- **Disk Diffusion (Kirby-Bauer):** A qualitative method where a disk impregnated with a specific amount of imipenem is placed on an agar plate inoculated with the test organism.[3][9][10] The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.
- **Gradient Diffusion (Etest):** A quantitative method that utilizes a plastic strip with a predefined gradient of imipenem.[11] This method also determines the MIC.

Data Presentation: Interpretive Criteria for Imipenem

The following tables summarize the quantitative data for the interpretation of susceptibility testing results for imipenem, based on CLSI and EUCAST guidelines.

Table 1: CLSI Minimum Inhibitory Concentration (MIC) Breakpoints for Imipenem (µg/mL)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≤ 1	2	≥ 4
Pseudomonas aeruginosa	≤ 2	4	≥ 8
Acinetobacter spp.	≤ 2	4	≥ 8
Anaerobes	≤ 4	8	≥ 16

Source: Based on information from Johns Hopkins ABX Guide.[12]

Table 2: CLSI Disk Diffusion Zone Diameter Breakpoints for Imipenem (10-µg disk) (mm)

Organism Group	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	≥ 23	20–22	≤ 19
Pseudomonas aeruginosa	≥ 23	20–22	≤ 19

Source: Based on information from various studies and guidelines.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 3: EUCAST Minimum Inhibitory Concentration (MIC) Breakpoints for Imipenem (µg/mL)

Organism Group	Susceptible (S)	Resistant (R)
Enterobacterales (except <i>Morganella morganii</i>)	≤ 2	> 8
<i>Morganella morganii</i> , <i>Proteus</i> spp., <i>Providencia</i> spp.	≤ 0.001	> 8
<i>Pseudomonas</i> spp.	≤ 4	> 8
<i>Acinetobacter</i> spp.	≤ 2	> 8

Source: EUCAST Breakpoint Tables.[\[16\]](#)

Table 4: EUCAST Disk Diffusion Zone Diameter Breakpoints for Imipenem (10-µg disk) (mm)

Organism Group	Susceptible (S)	Resistant (R)
Enterobacterales	≥ 22	< 22
<i>Pseudomonas aeruginosa</i>	≥ 22	< 22

Source: Based on EUCAST guidelines.[\[17\]](#)

Experimental Protocols

Broth Microdilution Method

This method determines the MIC of imipenem/cilastatin against a bacterial isolate.

a. Materials:

- Imipenem/cilastatin analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)[\[13\]](#)

- Sterile 96-well microtiter plates
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity[3]
- Sterile saline or broth for inoculum preparation
- Incubator ($35 \pm 2^{\circ}\text{C}$)[9]
- Micropipettes and sterile tips
- Quality control strains (e.g., *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853)[13]

b. Protocol:

- Prepare Imipenem Stock Solution: Prepare a stock solution of imipenem in a suitable solvent as per the manufacturer's instructions.
- Prepare Serial Dilutions: Perform two-fold serial dilutions of the imipenem stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 $\mu\text{g/mL}$).[18]
- Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-4 colonies and suspend them in sterile saline or broth.[3] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[10]
- Inoculate Microtiter Plates: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.[19] Add the diluted inoculum to each well of the microtiter plate containing the imipenem dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[18]
- Reading Results: The MIC is the lowest concentration of imipenem that completely inhibits visible growth of the organism, as detected by the naked eye.[8]

c. Quality Control:

Perform quality control testing with each batch of susceptibility tests using reference strains. The MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST.[13]

Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility.

a. Materials:

- Imipenem disks (10 µg)[4][14]
- Mueller-Hinton Agar (MHA) plates (4 mm depth)[9][10]
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity[3]
- Sterile cotton swabs[9]
- Incubator (35 ± 2°C)[9]
- Ruler or caliper for measuring zone diameters
- Quality control strains (e.g., *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853)[14]

b. Protocol:

- Prepare Inoculum: Prepare the bacterial inoculum as described in the broth microdilution protocol (Step 3).
- Inoculate MHA Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[9] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[20]
- Apply Imipenem Disk: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes. [20] Aseptically apply a 10-µg imipenem disk to the surface of the agar.[10] Press the disk gently to ensure complete contact with the agar.

- Incubation: Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.[21]
- Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.[9]
- Interpret Results: Interpret the zone diameter according to the breakpoints provided in Table 2 (CLSI) or Table 4 (EUCAST).

c. Quality Control:

Test QC strains concurrently with clinical isolates. The zone diameters for the QC strains must be within the established limits.[14]

Gradient Diffusion Method

This method provides a quantitative MIC value.

a. Materials:

- Imipenem gradient diffusion strips (e.g., Etest)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)[11]
- Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Quality control strains

b. Protocol:

- Prepare and Inoculate Plate: Prepare the bacterial inoculum and inoculate the MHA plate as described for the disk diffusion method.
- Apply Gradient Strip: Allow the plate to dry. Aseptically apply the imipenem gradient strip to the agar surface with the MIC scale facing up. Ensure there are no air bubbles trapped under the strip.

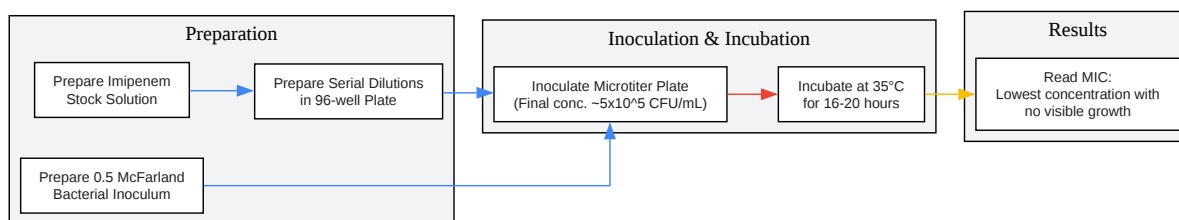
- Incubation: Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Reading Results: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.^[11]

c. Quality Control:

Perform QC testing as described for the other methods, ensuring the MIC values for the QC strains are within the acceptable ranges.

Visualizations

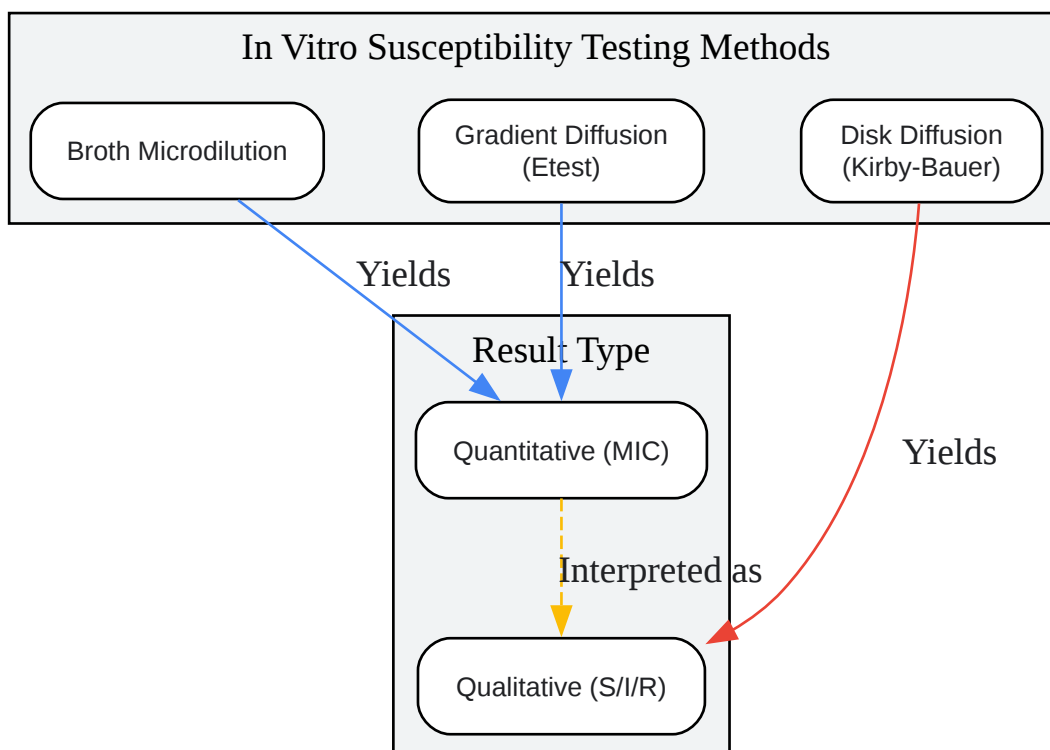
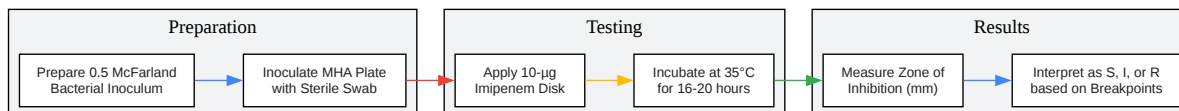
Experimental Workflow for Broth Microdilution



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Caption: Workflow for determining MIC using the broth microdilution method.

Experimental Workflow for Disk Diffusion



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References

- 1. The Ins and Outs of Susceptibility Testing for New β -Lactam/ β -Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]

- 3. microxpress.in [microxpress.in]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 7. Imipenem-Relebactam Susceptibility Testing of Gram-Negative Bacilli by Agar Dilution, Disk Diffusion, and Gradient Strip Methods Compared with Broth Microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. micromasterlab.com [micromasterlab.com]
- 10. tmmedia.in [tmmedia.in]
- 11. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 12. Imipenem/Cilastatin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Interpretive standards and quality control guidelines for imipenem susceptibility tests with 10-micrograms disks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. nicd.ac.za [nicd.ac.za]
- 17. researchgate.net [researchgate.net]
- 18. Broth microdilution susceptibility testing. [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. jcdr.net [jcdr.net]
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